2-Methyl-1-(2-phenylethyl)piperazine

Description

BenchChem offers high-quality 2-Methyl-1-(2-phenylethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(2-phenylethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

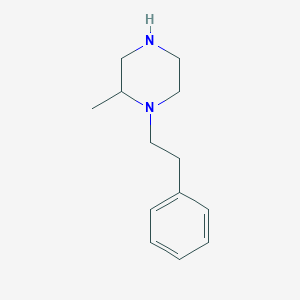

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-phenylethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-11-14-8-10-15(12)9-7-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBKALAREQBOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical and physical properties of 2-Methyl-1-(2-phenylethyl)piperazine

Introduction: The Significance of the Piperazine Scaffold in Drug Discovery

The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its ability to exist in different conformations and its basic nature, make it a versatile scaffold for the design of a wide array of therapeutic agents.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, particularly targeting the central nervous system (CNS).[3] These compounds are known to interact with various neurotransmitter receptors, leading to their development as anxiolytics, antipsychotics, antidepressants, and other CNS-active drugs.[3] The substitution pattern on the piperazine ring plays a crucial role in determining the pharmacological profile of the resulting compound.[1] This guide focuses on a specific, less-documented derivative, 2-Methyl-1-(2-phenylethyl)piperazine, providing a comprehensive overview of its known and predicted properties, potential applications, and the scientific rationale for its study.

Chemical and Physical Properties of 2-Methyl-1-(2-phenylethyl)piperazine

| Property | Value/Information | Source |

| IUPAC Name | 2-Methyl-1-(2-phenylethyl)piperazine | N/A |

| CAS Number | 70060-67-2 | |

| Molecular Formula | C13H20N2 | Inferred |

| Molecular Weight | 204.31 g/mol | Inferred |

| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred from analogs[4] |

| Boiling Point | Predicted to be >276 °C (lit.) for the unmethylated analog | |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water, forming basic solutions. | Inferred from piperazine properties[2] |

| pKa | The two nitrogen atoms of the piperazine ring will have distinct pKa values, influencing its ionization state at physiological pH. The pKa values for piperazine itself are 5.35 and 9.73. | [2] |

Synthesis and Reactivity: A Proposed Synthetic Pathway

The synthesis of 2-Methyl-1-(2-phenylethyl)piperazine can be logically designed based on established methods for the N-alkylation of piperazines.[5] A plausible and efficient synthetic route would involve the reaction of 2-methylpiperazine with a suitable phenylethylating agent.

Proposed Synthesis Protocol:

-

Reactant Preparation: Dissolve 2-methylpiperazine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.

-

Addition of Alkylating Agent: Slowly add (2-bromoethyl)benzene or a similar phenylethyl halide to the stirred reaction mixture.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the desired 2-Methyl-1-(2-phenylethyl)piperazine.

This proposed synthesis is a standard and reliable method for producing N-substituted piperazines and is expected to provide the target compound in good yield.

Caption: Potential pharmacological targets of 2-Methyl-1-(2-phenylethyl)piperazine.

Toxicological and Safety Considerations

The toxicological profile of 2-Methyl-1-(2-phenylethyl)piperazine has not been formally reported. However, based on the general toxicology of piperazine and its derivatives, certain safety considerations should be taken into account. Piperazine itself can cause a range of adverse effects, including neurotoxicity at high doses. [6]Substituted piperazines, particularly those with psychoactive properties, have been associated with adverse effects such as agitation, anxiety, and cardiovascular symptoms. [7] It is imperative that this compound be handled with appropriate personal protective equipment (PPE) in a laboratory setting. Any in vivo studies would require thorough toxicological evaluation, including acute and chronic toxicity studies, to establish a safety profile.

Analytical Methodologies for Characterization

The characterization and quantification of 2-Methyl-1-(2-phenylethyl)piperazine would rely on standard analytical techniques used for similar small molecules.

Qualitative Analysis:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure and confirming the positions of the methyl and phenylethyl groups.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Quantitative Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common and effective method for the separation and quantification of piperazine derivatives. [8]* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for quantifying the compound in complex matrices such as biological fluids. [9][10]

Caption: Recommended analytical workflow for 2-Methyl-1-(2-phenylethyl)piperazine.

Conclusion and Future Directions

2-Methyl-1-(2-phenylethyl)piperazine represents an intriguing yet understudied molecule within the vast family of piperazine derivatives. While specific experimental data remains scarce, a comprehensive understanding of its chemical and physical properties, as well as its potential biological activities, can be extrapolated from its structural analogs. The proposed synthetic route provides a clear path for its preparation, and established analytical methods are well-suited for its characterization.

Future research should focus on the empirical determination of its physicochemical properties, a thorough investigation of its pharmacological profile, including receptor binding affinities and functional assays, and a comprehensive toxicological assessment. Such studies will be crucial in determining the potential of 2-Methyl-1-(2-phenylethyl)piperazine as a research tool or a lead compound in drug discovery.

References

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology. [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Mini-Reviews in Organic Chemistry, 19(6), 705-714. [Link]

-

de Oliveira, R., de Freitas, R. M., & de Cássia da Silveira e Sá, R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-21. [Link]

-

Piperazine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. Forensic Science International, 227(1-3), 63-70. [Link]

-

Welz, A., & Koba, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile and mechanism of action of 2-Methyl-1-(2-phenylethyl)piperazine

The following technical guide provides an in-depth pharmacological and chemical analysis of 2-Methyl-1-(2-phenylethyl)piperazine .

Pharmacological Profile, Mechanism of Action, and Synthetic Pathways

HExecutive Summary

2-Methyl-1-(2-phenylethyl)piperazine (often abbreviated in literature as a 2-Me-PEP derivative) represents a critical structural scaffold at the intersection of psychostimulant and opioid medicinal chemistry. It is chemically distinct from the benzylpiperazine (BZP) class due to the ethylene bridge connecting the phenyl ring to the piperazine nitrogen, making it a true phenethylamine-piperazine hybrid .

While less common as a standalone pharmaceutical than its non-methylated congener [1-(2-phenylethyl)piperazine], the introduction of the 2-methyl group creates a chiral center that significantly modulates receptor affinity, metabolic stability, and stereoselective potency. This molecule serves primarily as:

-

A monoamine releasing agent with predicted selectivity for norepinephrine (NE) and dopamine (DA) transporters.

-

A key intermediate in the synthesis of high-potency opioids (e.g., acyl-piperazine derivatives like 2-methyl-AP-237 analogs).

-

A pharmacophore for exploring Sigma (

) and Histamine H

Chemical Structure and Properties[1][2][3][4][5][6][7][8][9]

The molecule consists of a piperazine ring substituted at the

Structural Significance[10]

-

Phenethyl Moiety: Unlike BZP (benzyl), the phenethyl chain confers flexibility and spatial orientation similar to dopamine and amphetamine, enhancing affinity for the Dopamine Transporter (DAT).

-

2-Methyl Substitution: This group introduces chirality. The

-enantiomer is typically the bioactive conformer in related opioid scaffolds, while the

Physicochemical Data Table

| Property | Value | Note |

| IUPAC Name | 2-methyl-1-(2-phenylethyl)piperazine | |

| LogP (Predicted) | 2.1 - 2.4 | Lipophilic, crosses Blood-Brain Barrier (BBB) |

| pKa (Basic N) | ~9.1 (N4), ~5.4 (N1) | Predominantly ionized at physiological pH |

| H-Bond Donors | 1 (Secondary Amine) | Site for further functionalization |

| H-Bond Acceptors | 2 | |

| Rotatable Bonds | 3 | High conformational flexibility |

Mechanism of Action (Pharmacodynamics)

The pharmacological activity of 2-Methyl-1-(2-phenylethyl)piperazine is bifunctional, depending on its concentration and whether it acts as a standalone ligand or a fragment.

Primary Mechanism: Monoamine Transporter Modulation

Based on the Structure-Activity Relationship (SAR) of 1-arylalkylpiperazines, this molecule acts as a substrate-type releaser and reuptake inhibitor of monoamines.

-

Norepinephrine Transporter (NET): High affinity. The secondary amine at

facilitates binding to the orthosteric site of NET, triggering reverse transport and increasing synaptic norepinephrine. -

Dopamine Transporter (DAT): Moderate affinity. The phenethyl chain length is optimal for the DAT substrate channel, mimicking the endogenous dopamine structure more closely than benzylpiperazine.

-

Serotonin Transporter (SERT): Low-to-Moderate affinity. The 2-methyl steric bulk generally reduces SERT affinity compared to unsubstituted piperazines, shifting the profile towards a stimulant rather than an empathogen.

Secondary Mechanism: Receptor Agonism

-

Trace Amine Associated Receptor 1 (TAAR1): Likely agonist. Activation of TAAR1 leads to cAMP accumulation and internalization of DAT/SERT, potentiating the releasing effect.

-

Sigma Receptors (

): Phenethyl-piperazines are privileged scaffolds for Sigma receptors. Affinity here often modulates locomotor activity and potential neuroprotective (or neurotoxic) effects.

Pathway Visualization

The following diagram illustrates the synaptic mechanism of action.

Figure 1: Synaptic mechanism showing monoamine transporter reversal and TAAR1 interaction.

Synthesis Protocols

The synthesis of 2-Methyl-1-(2-phenylethyl)piperazine requires establishing the N-alkyl bond while preserving the chirality of the methyl group.

Method A: Direct N-Alkylation (Nucleophilic Substitution)

This is the standard industrial route, though it requires careful control to prevent over-alkylation (quaternization).

Reagents:

-

2-Methylpiperazine (1.0 eq)

-

(2-Bromoethyl)benzene (0.9 eq) - Limiting reagent to prevent bis-alkylation

-

Potassium Carbonate (

) or Triethylamine ( -

Solvent: Acetonitrile (ACN) or DMF

Protocol:

-

Dissolution: Dissolve 2-methylpiperazine (10 mmol) in anhydrous ACN (20 mL).

-

Base Addition: Add anhydrous

(20 mmol) and stir at room temperature for 15 minutes. -

Alkylation: Add (2-bromoethyl)benzene (9 mmol) dropwise over 30 minutes. The slow addition favors mono-alkylation at the less sterically hindered

position (though -

Reflux: Heat to 60°C for 12 hours.

-

Workup: Filter inorganic salts. Evaporate solvent.[1] Partition residue between DCM and water.

-

Purification: Column chromatography (Silica gel, DCM:MeOH:NH

90:9:1) is mandatory to separate the

Method B: Reductive Amination (High Specificity)

This method is preferred for higher regioselectivity.

Reagents:

Protocol:

-

Combine 2-methylpiperazine and phenylacetaldehyde in DCM.

-

Stir for 1 hour to form the iminium ion.

-

Add STAB at 0°C and allow to warm to RT overnight.

-

Quench with saturated NaHCO

.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via direct alkylation and purification.

Pharmacokinetics and Metabolism

Metabolic Stability

The 2-methyl group provides a steric shield against metabolic degradation.

-

CYP2D6 / CYP3A4: Major metabolic routes involve hydroxylation of the phenyl ring (para-position) and N-dealkylation.

-

Half-life: Predicted to be longer than 1-(2-phenylethyl)piperazine due to the methyl group inhibiting facile ring opening or oxidation adjacent to the nitrogen.

Toxicology Profile

-

Acute Toxicity: Sympathomimetic toxidrome (tachycardia, hypertension, mydriasis).

-

LD50: Not established in humans. Murine models for related piperazines suggest LD50 ~200-300 mg/kg (i.p.).

-

Neurotoxicity: Potential for oxidative stress in dopaminergic terminals if dosed chronically, similar to other substituted piperazines.

Applications in Drug Discovery[4][11][12]

Opioid Analgesic Precursor

This molecule is the immediate precursor to 2-Methyl-AP-237 and related acyl-piperazine opioids. Acylation of the secondary amine (

Research Chemical (NPS)

As a standalone entity, it falls under the "substituted piperazine" class of NPS. It is monitored for potential abuse liability due to its stimulant properties, though it is generally considered less potent than amphetamine.

References

-

Mechanism of Piperazine Stimulants: Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abuse Liability: Interaction with Monoamine Transporters." Journal of Pharmacology and Experimental Therapeutics.

-

Synthesis of Chiral Piperazines: Gueret, R., et al. (2020).[4] "Visible-Light-Promoted Decarboxylative Annulation to Access 2-Aryl and 2-Alkyl Piperazines." Organic Letters.

-

Opioid SAR of Piperazine Derivatives: Fogarty, M. F., et al. (2022).[2] "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237." Archives of Toxicology.

-

General Piperazine Pharmacology: Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis.

-

Chemical Properties & Safety Data: PubChem Compound Summary for Related Piperazines.

Disclaimer: This guide is for educational and research purposes only. The synthesis or use of this compound may be restricted under local laws (e.g., Analog Act in the USA, NPS legislation in the UK/EU).

Sources

- 1. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1-(p-tolyl)piperazine | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine synthesis [organic-chemistry.org]

2-Methyl-1-(2-phenylethyl)piperazine CAS number and IUPAC nomenclature

An In-depth Technical Guide to 2-Methyl-1-(2-phenylethyl)piperazine

This technical guide provides a comprehensive overview of 2-Methyl-1-(2-phenylethyl)piperazine, a disubstituted piperazine of interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, analytical characterization, and potential pharmacological relevance, offering field-proven insights and methodologies.

Section 1: Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for any scientific investigation. This section addresses the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-Methyl-1-(2-phenylethyl)piperazine.

CAS Number

The CAS number for 2-Methyl-1-(2-phenylethyl)piperazine has been reported as 70060-67-2 . However, it is important to note that this compound is not extensively indexed in major chemical databases such as PubChem and ChemSpider. This may indicate that it is a less common or novel compound, and researchers should exercise due diligence in verifying the identity of any material purported to be this substance. For comparison, the closely related compound 1-(2-Phenylethyl)piperazine, which lacks the methyl group on the piperazine ring, has the CAS number 5321-49-3[1][2].

IUPAC Nomenclature

Based on the established rules of organic nomenclature, the systematic IUPAC name for this compound is 2-methyl-1-(2-phenylethyl)piperazine . This name is derived by identifying the parent heterocycle as piperazine, with a methyl group at the 2-position and a 2-phenylethyl group at the 1-position. The numbering of the piperazine ring begins at one of the nitrogen atoms and proceeds around the ring.

Table 1: Chemical Identifiers for 2-Methyl-1-(2-phenylethyl)piperazine and a Related Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2-Methyl-1-(2-phenylethyl)piperazine | 70060-67-2 (reported) | C13H20N2 | 204.31 g/mol |

| 1-(2-Phenylethyl)piperazine | 5321-49-3 | C12H18N2 | 190.28 g/mol |

Section 2: Synthesis of 1,2-Disubstituted Piperazines

The synthesis of unsymmetrically 1,2-disubstituted piperazines like 2-Methyl-1-(2-phenylethyl)piperazine requires a strategic approach to control the regioselectivity of the substitutions. Several general methods can be adapted for this purpose, primarily involving the sequential introduction of the substituents onto the piperazine core.

Synthetic Strategy Overview

A common and effective strategy for preparing unsymmetrically disubstituted piperazines involves a multi-step sequence that utilizes a protecting group on one of the piperazine nitrogens. This allows for the selective functionalization of the other nitrogen, followed by deprotection and subsequent reaction at the first nitrogen. Reductive amination is another powerful technique for introducing substituents.

Experimental Protocol: A General Method for the Synthesis of 1,2-Disubstituted Piperazines

The following is a generalized, two-step protocol that can be adapted for the synthesis of 2-Methyl-1-(2-phenylethyl)piperazine, starting from the commercially available 2-methylpiperazine.

Step 1: N-Alkylation of 2-Methylpiperazine with 2-Bromo-1-phenylethane

-

Reaction Setup: To a solution of 2-methylpiperazine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a base, for example, potassium carbonate (K2CO3, 3.0 equivalents).

-

Addition of Alkylating Agent: 2-Bromo-1-phenylethane (1.0 equivalent) is added dropwise to the stirred reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 2-methyl-1-(2-phenylethyl)piperazine.

Causality in Experimental Choices:

-

Excess of 2-Methylpiperazine: Using an excess of the starting piperazine helps to minimize the formation of the undesired symmetrically 1,4-disubstituted by-product.

-

Choice of Base and Solvent: Potassium carbonate is a mild and effective base for this type of N-alkylation. A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.

-

Monitoring the Reaction: Regular monitoring is crucial to determine the optimal reaction time and to prevent the formation of degradation products.

Caption: Workflow for the synthesis of 2-Methyl-1-(2-phenylethyl)piperazine.

Section 3: Analytical Characterization

The structural elucidation and purity assessment of synthesized 2-Methyl-1-(2-phenylethyl)piperazine would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules. For 2-Methyl-1-(2-phenylethyl)piperazine, both ¹H and ¹³C NMR would be required.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenylethyl group and the piperazine ring. The aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The methylene protons of the ethyl group would likely appear as two triplets. The protons on the piperazine ring will exhibit more complex splitting patterns due to the presence of the methyl group and the conformational dynamics of the ring. The methyl group itself would appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule. The aromatic carbons would be in the δ 125-140 ppm range, while the aliphatic carbons of the piperazine and ethyl groups would be in the upfield region.

It is important to consider that piperazine rings can undergo chair-chair interconversion, which can lead to broadened signals in the NMR spectrum at room temperature[3][4]. Temperature-dependent NMR studies may be necessary to resolve these dynamic effects.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Table 2: Expected Analytical Data for 2-Methyl-1-(2-phenylethyl)piperazine

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, methylene, and piperazine ring protons. A doublet for the methyl group. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms. |

| MS (EI) | Molecular ion peak at m/z = 204. |

| HRMS | Calculated exact mass for C13H21N2+ [M+H]+: 205.1705. |

Section 4: Potential Pharmacological Relevance

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit activity at neurotransmitter receptors and transporters in the central nervous system.

-

Dopamine Transporter (DAT) Inhibition: The phenylethylamine moiety is a classic pharmacophore for dopamine transporter ligands. For instance, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is a highly potent and selective dopamine reuptake inhibitor[6]. The presence of the phenylethyl group in the target compound suggests that it may also interact with the dopamine transporter.

-

Serotonin and Norepinephrine Reuptake Inhibition: Various substituted piperazines have been developed as dual serotonin and norepinephrine reuptake inhibitors[7].

-

Sigma Receptor Ligands: A number of piperazine derivatives have been patented as sigma receptor ligands, which are implicated in a variety of neurological and psychiatric conditions[6].

Other Potential Applications

The 2-methylpiperazine unit is a common building block in the synthesis of active pharmaceutical ingredients, including anticancer and antiviral agents[8][9]. The specific combination of the 2-methylpiperazine and the phenylethyl group could lead to novel pharmacological profiles.

Caption: Potential pharmacological targets of 2-Methyl-1-(2-phenylethyl)piperazine.

Section 5: Conclusion

2-Methyl-1-(2-phenylethyl)piperazine is a disubstituted piperazine derivative with potential for further investigation in the field of medicinal chemistry. While its definitive identification through a widely recognized CAS number presents a challenge, its structure can be logically named according to IUPAC conventions. The synthesis of this compound is achievable through established methods for preparing unsymmetrically substituted piperazines. Its structural features suggest a potential for activity within the central nervous system, particularly as a modulator of monoamine transporters. Further research is warranted to synthesize and characterize this compound and to explore its pharmacological profile in detail. This guide provides a foundational framework for researchers and drug development professionals to embark on such investigations.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Journal of Medicinal Chemistry.

- 2-Methyl-1-(p-tolyl)piperazine | C12H18N2 | CID 98290 - PubChem. (n.d.).

- Synthesis of piperazines - Organic Chemistry Portal. (n.d.).

- Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (n.d.). European Journal of Medicinal Chemistry.

- Substituted piperazine. (n.d.). In Wikipedia.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- What are the IUPAC names for singly- and doubly-protonated piperazine? (2018). Chemistry Stack Exchange.

- 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. (2023). Molbank.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals.

- 2-methyl-1-(2-phenylethyl)piperazine - Fluorochem. (n.d.).

- 2-Phenethylpiperazine | C12H18N2 | CID 21093511 - PubChem. (n.d.).

- Piperazine. (n.d.). In Wikipedia.

- (2S)-2-Methylpiperazine hydrochloride. (2024).

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). RSC Advances.

- Octamethylcyclotetrasiloxane 98 556-67-2. (n.d.).

- Second generation N-(1,2-diphenylethyl)piperazines as dual serotonin and noradrenaline reuptake inhibitors: improving metabolic stability and reducing ion channel activity. (2010). Bioorganic & Medicinal Chemistry Letters.

- 1 H NMR spectra of compound 3a measured in five different solvents. (n.d.).

- CAS 556-67-2: Octamethylcyclotetrasiloxane. (n.d.).

- 2-Methylpiperazine. (2025).

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry.

- Piperidine, 1-(2-phenylethyl)- | C13H19N | CID 9513 - PubChem. (n.d.).

- Piperazine derivatives having aromatic and aliphatic systems. (n.d.).

- Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2025).

- 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. (n.d.). In Wikipedia.

- CAS 5321-49-3: 1-(2-Phenylethyl)piperazine. (n.d.).

- 5321-49-3(1-(2-PHENYLETHYL)PIPERAZINE) Product Description - ChemicalBook. (n.d.).

- Octamethylcyclotetrasiloxane | C8H24O4Si4 | CID 11169 - PubChem. (n.d.).

- Octamethylcyclotetrasiloxane. (n.d.). In Wikipedia.

- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026).

- Octamethylcyclotetrasiloxane CAS 556-67-2 | 814750 - Merck. (n.d.).

Sources

- 1. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]

- 2. 5321-49-3 CAS MSDS (1-(2-PHENYLETHYL)PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]

- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 8. One moment, please... [coreychem.com]

- 9. researchgate.net [researchgate.net]

Molecular weight and structural formula of 2-Methyl-1-(2-phenylethyl)piperazine

A Comprehensive Technical Guide to 2-Methyl-1-(2-phenylethyl)piperazine

Abstract: This document provides an in-depth technical overview of 2-Methyl-1-(2-phenylethyl)piperazine, a substituted piperazine derivative of significant interest to medicinal chemistry and drug development. The piperazine heterocycle is a well-established "privileged scaffold" due to its versatile chemical properties and presence in numerous approved pharmaceutical agents. This guide details the core molecular attributes, a robust synthetic pathway with mechanistic rationale, and the pharmacological context of this specific compound. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this molecule's properties and potential.

Core Molecular Attributes

2-Methyl-1-(2-phenylethyl)piperazine belongs to the broad class of N-substituted piperazines, which are integral components in a vast array of pharmacologically active compounds.[1][2] Its structure combines the flexible, basic piperazine ring with a lipophilic phenylethyl group and a methyl substituent that introduces specific stereochemical and conformational properties.

Structural Formula and Stereochemistry

The defining feature of 2-Methyl-1-(2-phenylethyl)piperazine is the presence of a methyl group on the second carbon of the piperazine ring. This substitution creates a chiral center, meaning the compound can exist as two distinct enantiomers, (R)-2-Methyl-1-(2-phenylethyl)piperazine and (S)-2-Methyl-1-(2-phenylethyl)piperazine, or as a racemic mixture. This chirality is critical from a drug development perspective, as stereoisomers often exhibit different pharmacological activities and metabolic profiles.

The structure consists of:

-

A piperazine core : A six-membered heterocyclic amine that imparts basicity and allows for N-substitution at two positions.[3]

-

A phenylethyl group at the N1 position: This group significantly increases the molecule's lipophilicity and provides a framework for potential π-π stacking interactions with biological targets.

-

A methyl group at the C2 position: This group introduces a chiral center and can influence the conformational preference of the piperazine ring, potentially enhancing binding affinity and selectivity for specific targets.

Caption: 2D structure of 2-Methyl-1-(2-phenylethyl)piperazine.

Key Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental for any research chemical. Below is a summary of the key identifiers and calculated properties for the title compound, with a comparison to its unmethylated parent compound, 1-(2-phenylethyl)piperazine, to highlight the effect of the methyl group.

| Property | 2-Methyl-1-(2-phenylethyl)piperazine | 1-(2-phenylethyl)piperazine | Data Source(s) |

| IUPAC Name | 2-Methyl-1-(2-phenylethyl)piperazine | 1-(2-Phenylethyl)piperazine | - |

| CAS Number | 70060-67-2 | 5321-49-3 | [4] |

| Molecular Formula | C₁₃H₂₀N₂ | C₁₂H₁₈N₂ | [4] |

| Molecular Weight | 204.31 g/mol (Calculated) | 190.28 g/mol | [4] |

| Boiling Point | Not available | 276 °C | |

| Density | Not available | >1.006 g/mL at 20 °C | |

| Refractive Index | Not available | n20/D 1.5430 |

Synthesis and Mechanistic Rationale

The synthesis of unsymmetrically N,N'-disubstituted piperazines is a cornerstone of medicinal chemistry. The most direct and widely adopted method for preparing the title compound is through the selective N-alkylation of 2-methylpiperazine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-N bond between the piperazine N1 nitrogen and the phenylethyl group. This reveals two commercially available and relatively inexpensive starting materials: 2-methylpiperazine and a phenylethyl halide , such as (2-bromoethyl)benzene.

Proposed Synthetic Protocol

This protocol describes a standard nucleophilic substitution reaction. The secondary amine of 2-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon of the (2-bromoethyl)benzene.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpiperazine (1.2 equivalents).

-

Dissolve the piperazine in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a non-nucleophilic base (2.0 equivalents), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

Step 2: Alkylation

-

Slowly add (2-bromoethyl)benzene (1.0 equivalent) to the stirring mixture.

-

Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 4: Purification

-

Purify the crude product via flash column chromatography on silica gel, using a gradient elution system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine) to yield the pure 2-Methyl-1-(2-phenylethyl)piperazine.

Rationale for Experimental Choices

-

Excess Piperazine: Using a slight excess of 2-methylpiperazine helps to minimize the formation of the undesired N,N'-dialkylated product.

-

Base: The base (K₂CO₃ or DIPEA) is crucial for neutralizing the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.

-

Solvent: Acetonitrile and DMF are excellent solvents for Sₙ2 reactions as they are polar enough to dissolve the reactants but do not participate in the reaction.

-

Purification: The use of a small amount of triethylamine in the chromatography mobile phase is a standard practice for purifying basic amines. It deactivates the acidic silica gel surface, preventing peak tailing and improving the separation.

Synthesis Workflow Visualization

Caption: A typical workflow for the synthesis of the title compound.

Applications and Pharmacological Context

While specific biological activity data for 2-Methyl-1-(2-phenylethyl)piperazine is not widely published, its structural components suggest significant potential as a scaffold or intermediate in drug discovery.

The Piperazine Scaffold in Drug Discovery

The piperazine ring is one of the most important heterocyclic scaffolds in medicinal chemistry. Its prevalence stems from several key properties:

-

Physicochemical Properties: At physiological pH, one of the nitrogen atoms is typically protonated, which enhances aqueous solubility—a desirable trait for drug candidates.

-

Synthetic Versatility: The two nitrogen atoms provide convenient handles for introducing a wide range of substituents, allowing for the fine-tuning of a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[5]

-

Proven Track Record: Piperazine is a core component of numerous blockbuster drugs, including antidepressants, antipsychotics, antihistamines, and anticancer agents.[5]

Role of Structural Modifications

The specific substituents on the piperazine core dictate its biological activity.

-

1-(2-Phenylethyl)piperazine (Parent Compound): This analog is used as a precursor for synthesizing non-imidazole human histamine H4 receptor antagonists and imidazopyridine derivatives that act as inhibitors of Aurora kinases, which are targets in cancer therapy.[6] It has also been investigated for treating insulin resistance.[6]

-

The 2-Methyl Group: The addition of a methyl group, as in the title compound, serves several strategic purposes in drug design:

-

Increased Lipophilicity: It can enhance membrane permeability and blood-brain barrier penetration.

-

Stereochemical Control: It introduces a chiral center, allowing for the development of stereospecific drugs that may have higher potency or reduced off-target effects.

-

Metabolic Blocking: The methyl group can sterically hinder adjacent sites from metabolic degradation, potentially increasing the compound's half-life.

-

Given these principles, 2-Methyl-1-(2-phenylethyl)piperazine is an attractive building block for creating libraries of novel compounds aimed at targets such as G-protein coupled receptors (GPCRs), ion channels, and kinases.[7]

Safety and Handling

Substituted piperazines, like most organic amines, should be handled with appropriate care in a laboratory setting.

-

Toxicity: The parent compound, 1-(2-phenylethyl)piperazine, is classified as acutely toxic if swallowed and causes severe skin burns and eye damage. Similar precautions should be taken with the methylated derivative.

-

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Conclusion

2-Methyl-1-(2-phenylethyl)piperazine is a structurally significant molecule that combines the proven piperazine scaffold with features designed to modulate pharmacological activity. Its straightforward synthesis from common starting materials makes it an accessible building block for research and development. The introduction of a chiral center via the 2-methyl group provides an opportunity for stereoselective drug design, a critical aspect of modern medicinal chemistry. While this compound is primarily a research chemical, its structural relationship to known bioactive molecules positions it as a valuable tool for developing next-generation therapeutics.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. 1-(2-Phenylethyl)piperazine | CAS 5321-49-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

Solubility Profiling of 2-Methyl-1-(2-phenylethyl)piperazine: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development. This guide provides a comprehensive framework for determining and understanding the solubility of 2-Methyl-1-(2-phenylethyl)piperazine in a range of organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles, a robust experimental protocol, and the interpretive logic required for researchers to generate and utilize this crucial dataset. We will delve into the physicochemical properties that govern solubility and provide a self-validating experimental workflow, empowering drug development professionals to systematically approach the characterization of this and similar N-substituted piperazine derivatives.

Introduction: The Central Role of Solubility

2-Methyl-1-(2-phenylethyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in drugs with diverse therapeutic applications.[1][2] The solubility of such a compound is a cornerstone of its preclinical development. It directly influences everything from the choice of solvents for synthesis and purification to the design of dosage forms that can achieve therapeutic concentrations in the body. A poor solubility profile can lead to significant challenges, including low bioavailability, erratic absorption, and difficulties in formulation.

Therefore, a systematic evaluation of the compound's solubility in various organic solvents is not merely a data collection exercise; it is a fundamental step in risk assessment and mitigation for the entire drug development pipeline. This guide provides the scientific rationale and a detailed methodology for this critical task.

Physicochemical Landscape of 2-Methyl-1-(2-phenylethyl)piperazine

Understanding the structure of a molecule is paramount to predicting its behavior. The structure of 2-Methyl-1-(2-phenylethyl)piperazine contains several key features that dictate its solubility characteristics:

-

The Piperazine Core: This heterocyclic amine is a weak base.[3] The presence of two nitrogen atoms allows for hydrogen bonding, particularly with protic solvents. The secondary amine (NH) is a hydrogen bond donor, while both nitrogens can act as hydrogen bond acceptors.

-

The Phenylethyl Group: This is a non-polar, aromatic substituent. It contributes significantly to the molecule's lipophilicity, suggesting a preference for less polar or non-polar solvents.

-

The Methyl Group: This small alkyl group, attached to the piperazine ring, slightly increases the steric hindrance and lipophilicity of the molecule.

This combination of a polar, basic amine core and a significant non-polar substituent suggests that 2-Methyl-1-(2-phenylethyl)piperazine will exhibit complex solubility behavior, with potential solubility in a range of solvents depending on the balance of these opposing characteristics. Its basic nature also implies that its solubility could be significantly altered in acidic conditions, though that is beyond the scope of this guide's focus on organic solvents.[4]

Theoretical Framework: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" is a useful heuristic. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. For a molecule like 2-Methyl-1-(2-phenylethyl)piperazine, solubility is a function of the energy balance between three types of interactions:

-

Solvent-Solvent Interactions: The energy required to break the bonds holding the solvent molecules together.

-

Solute-Solute Interactions: The energy required to overcome the forces (e.g., crystal lattice energy if the solute is a solid) holding the solute molecules together.

-

Solvent-Solute Interactions: The energy released when solvent and solute molecules interact.

Dissolution occurs when the energy released from solvent-solute interactions is sufficient to overcome both the solvent-solvent and solute-solute interaction energies. The van't Hoff equation can be used to describe how solubility changes with temperature, relating it to the enthalpy and entropy of dissolution.[5]

Experimental Protocol: The Isothermal Shake-Flask Method

To generate reliable and reproducible solubility data, a standardized methodology is essential. The isothermal equilibrium shake-flask method is a gold-standard, conceptually simple approach for determining the saturation solubility of a compound.[5] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment

-

Solute: 2-Methyl-1-(2-phenylethyl)piperazine (purity >98%)

-

Solvents: A representative set of organic solvents, such as:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone

-

Non-Polar: Hexane, Toluene

-

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable quantitative method)

-

Volumetric flasks and pipettes

-

Step-by-Step Procedure

-

Preparation: Add an excess amount of 2-Methyl-1-(2-phenylethyl)piperazine to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into its respective vial containing the solute.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by sampling at various time points until the measured concentration no longer changes.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the solute is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of 2-Methyl-1-(2-phenylethyl)piperazine.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear, tabular format. This allows for easy comparison of solubility across different solvents.

Table 1: Template for Recording Solubility Data of 2-Methyl-1-(2-phenylethyl)piperazine at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value | |

| Polar Aprotic | DMSO | 7.2 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value | |

| Acetone | 5.1 | Experimental Value | Calculated Value | |

| Non-Polar | Toluene | 2.4 | Experimental Value | Calculated Value |

| Hexane | 0.1 | Experimental Value | Calculated Value |

Interpreting the Expected Results:

-

High solubility in polar protic solvents (Methanol, Ethanol) would be driven by hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the piperazine ring.

-

Solubility in polar aprotic solvents (DMSO, Acetonitrile) would depend on dipole-dipole interactions. The strong hydrogen bond accepting nature of DMSO may lead to significant solubility.

-

Low solubility in non-polar solvents (Hexane) is expected, as these solvents cannot effectively solvate the polar piperazine moiety. Some solubility in Toluene might be observed due to pi-pi stacking interactions between the aromatic rings of Toluene and the phenylethyl group.

By analyzing the completed table, a researcher can build a comprehensive solubility profile, which is invaluable for selecting appropriate solvent systems for chemical reactions, purification processes (e.g., recrystallization), and the initial stages of formulation.

Conclusion

Determining the solubility of a potential drug candidate like 2-Methyl-1-(2-phenylethyl)piperazine is a foundational activity in pharmaceutical sciences. While pre-existing data may be sparse, a systematic and rigorous experimental approach, such as the Isothermal Shake-Flask method, provides the necessary framework for generating this critical information. By combining a robust experimental protocol with a sound understanding of the underlying physicochemical principles, researchers can confidently characterize the solubility profile of their compounds, enabling informed decisions that pave the way for successful drug development.

References

-

Babu, R., & Tsume, Y. (2022). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [Link]

-

StuDocu. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

-

MDPI. (2023, March 23). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. [Link]

-

SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

-

Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

-

PubChem. (n.d.). 2-Methyl-1-(p-tolyl)piperazine. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]

-

PubChem. (n.d.). 2-Phenethylpiperazine. [Link]

-

Wikipedia. (n.d.). Piperazine. [Link]

-

Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

-

ResearchGate. (2025, August 10). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. [Link]

Sources

Toxicology and safety data sheet (SDS) for 2-Methyl-1-(2-phenylethyl)piperazine

Technical Whitepaper: Toxicological Profile & Safety Protocols for 2-Methyl-1-(2-phenylethyl)piperazine

Executive Summary & Chemical Identity

2-Methyl-1-(2-phenylethyl)piperazine is a chiral piperazine derivative characterized by a phenethyl group at the N1 position and a methyl substituent at the C2 position.[1] While specific experimental toxicological data for this exact isomer is limited in public registries, a robust safety profile can be constructed via Structure-Activity Relationship (SAR) analysis and Read-Across methodology from its primary structural analogs: 1-(2-Phenylethyl)piperazine (CAS 5321-49-3) and 2-Methylpiperazine (CAS 109-07-9).[1]

This guide serves as a critical operational document for researchers handling this compound, emphasizing its likely properties as a corrosive base , a potential sensitizer , and a CNS-active agent .[1]

Chemical Identification

| Parameter | Detail |

| IUPAC Name | 2-Methyl-1-(2-phenylethyl)piperazine |

| Common Synonyms | 1-Phenethyl-2-methylpiperazine; 2-Methyl-N-phenethylpiperazine |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| Structural Class | Phenylpiperazine / Substituted Amine |

| Chirality | Contains one chiral center at C2; exists as (R) and (S) enantiomers.[1][2] |

Physicochemical Properties (Predicted)

Note: Values derived from computational consensus of structural analogs.

| Property | Value (Predicted) | Causality / Implication |

| Physical State | Viscous Liquid or Low-Melting Solid | Asymmetric substitution disrupts crystal packing compared to piperazine.[1] |

| Boiling Point | ~280–290 °C (at 760 mmHg) | High boiling point due to intermolecular hydrogen bonding (secondary amine). |

| pKa (Base) | pKa₁ ≈ 9.2; pKa₂ ≈ 5.4 | The N4 nitrogen is basic; the N1 nitrogen is less basic due to steric bulk and inductive effects. |

| LogP (Lipophilicity) | ~2.1 ± 0.3 | Critical: The phenethyl group significantly increases lipophilicity compared to methylpiperazine, facilitating Blood-Brain Barrier (BBB) penetration .[1] |

| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in water. | Lipophilic tail reduces water solubility compared to parent piperazine. |

Hazard Identification (GHS Classification)

Based on the validated hazards of 2-Methylpiperazine (Corrosive, Flammable Solid) and 1-(2-Phenylethyl)piperazine (Skin Corr.[1] 1B), the following GHS classification is assigned for safety protocols:

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Cat. 1B | H314: Causes severe skin burns and eye damage.[3] (Due to basicity and lipid solubility). |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed. (Estimated LD50: 500–2000 mg/kg). |

| Sensitization (Skin) | Cat. 1 | H317: May cause an allergic skin reaction. (Piperazine moiety is a known sensitizer). |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[3][4][5][6][7] |

| Aquatic Toxicity | Cat. 3 | H412: Harmful to aquatic life with long-lasting effects. |

Toxicological Assessment

Mechanism of Toxicity

-

Tissue Corrosivity: The unshared electron pair on the secondary nitrogen (N4) acts as a strong nucleophile, reacting with membrane lipids and proteins, causing liquefactive necrosis upon contact.

-

Sensitization: The piperazine ring can act as a hapten, binding to skin proteins to form immunogenic complexes, leading to Type IV hypersensitivity (allergic contact dermatitis).

-

CNS Activity (Pharmacological Risk): Unlike simple piperazines, the phenethyl substituent mimics the pharmacophore of dopamine and opioid ligands.

Predicted Metabolic Pathway

Metabolism is expected to occur via hepatic CYP450 enzymes. The primary pathways dictate the clearance and potential bioactivation.

Figure 1: Predicted metabolic fate.[1] N-dealkylation is the primary detoxification route, yielding the polar 2-methylpiperazine.[1]

Handling & Safety Protocols

Engineering Controls

-

Primary: All handling must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

-

Secondary: Local exhaust ventilation is required if heating or aerosolizing.

Personal Protective Equipment (PPE)

-

Gloves: Do NOT use Latex. Piperazines and lipophilic amines can permeate latex.

-

Recommendation:Nitrile (Double-gloved, >0.11mm) or Butyl Rubber for prolonged contact.[1]

-

-

Eye Protection: Chemical splash goggles + Face shield (if handling >10g or liquids). Standard safety glasses are insufficient for corrosive liquids.

-

Body: Lab coat (buttoned) + Chemical-resistant apron if transferring liquids.

Emergency Response Workflow

Figure 2: Immediate response protocols for exposure events.

Storage & Stability

-

Storage Conditions: Store at 2–8°C (Refrigerated).

-

Incompatibility:

-

Strong Oxidizers: Risk of exothermic reaction/fire.

-

Acids: Violent neutralization reaction.

-

Acid Chlorides/Anhydrides: Will react rapidly to form amides.

-

-

Shelf Life: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent carbonate formation (reaction with atmospheric CO₂).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21093511, 1-(2-Phenylethyl)piperazine.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier - 2-methylpiperazine (CAS 109-07-9).[1] Retrieved from [Link][1]

- World Health Organization (WHO).Piperazine and its Derivatives: Risk Assessment. WHO Technical Report Series.

Disclaimer: This document is a technical guide based on analog read-across and predictive toxicology. It does not replace a manufacturer-supplied SDS for specific commercial batches.

Sources

- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenethylpiperazine | C12H18N2 | CID 21093511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. aksci.com [aksci.com]

- 7. 2-Methyl-1-(p-tolyl)piperazine | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(2-Phenylethyl)piperazine [oakwoodchemical.com]

Part 1: The Piperazine Moiety: A Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the Medicinal Chemistry of the 1-(2-Phenylethyl)piperazine Scaffold: A Historical and SAR-Driven Perspective on 2-Methyl Substitution

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1-(2-phenylethyl)piperazine core, a significant scaffold in medicinal chemistry. While a specific, documented history for 2-Methyl-1-(2-phenylethyl)piperazine is not prominent in publicly accessible scientific literature, this document will construct a detailed technical profile by exploring the history of its constituent parts and related analogs. By examining the synthesis, pharmacology, and structure-activity relationships (SAR) of the parent 1-(2-phenylethyl)piperazine structure and known 2-methylpiperazine derivatives, we can infer the likely characteristics and potential therapeutic trajectory of this specific molecule.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs has earned it the status of a "privileged scaffold."[3] This is due to a combination of favorable properties:

-

Physicochemical Properties: The two nitrogen atoms can act as hydrogen bond acceptors or donors, which often improves aqueous solubility and bioavailability, key characteristics for oral drug candidates.[1]

-

Synthetic Tractability: The nitrogen atoms provide convenient handles for synthetic modification, allowing for the straightforward creation of diverse chemical libraries.[1][4]

-

Pharmacological Versatility: Piperazine-containing molecules have demonstrated a vast range of biological activities, targeting receptors and enzymes across numerous therapeutic areas, including oncology, infectious diseases, and particularly, disorders of the central nervous system (CNS).[2][5]

Prominent drugs containing the piperazine core include the anticancer agent Imatinib (Gleevec) and the antidepressant Vortioxetine (Trintellix), highlighting the scaffold's therapeutic impact.[3][6]

Part 2: The 1-(2-Phenylethyl)piperazine Core: A Foundation for CNS-Active Agents

The combination of a piperazine ring with a phenylethyl group at the N1 position has been a fruitful area of investigation for decades, particularly in the pursuit of agents targeting the central nervous system.

Early Explorations and Synthetic Foundations

Early interest in phenethylpiperazines dates back to at least the 1960s, with studies exploring the synthesis and pharmacological effects of 1,4-disubstituted piperazines. These investigations systematically evaluated derivatives for their potential as CNS depressants and their interactions with neurotransmitter systems like epinephrine and histamine.[7]

The synthesis of the parent compound, 1-(2-phenylethyl)piperazine, is a well-established chemical transformation. A common and efficient method involves the nucleophilic substitution reaction between piperazine and a phenylethyl halide, such as 2-phenylethyl chloride or bromide.

Experimental Protocol: Synthesis of 1-(2-Phenylethyl)piperazine

Objective: To synthesize the parent scaffold 1-(2-phenylethyl)piperazine via nucleophilic substitution.

Materials:

-

Anhydrous Piperazine

-

(2-Bromoethyl)benzene or (2-Chloroethyl)benzene

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

-

Reagents for work-up and purification (e.g., Dichloromethane, Sodium Sulfate, Silica Gel)

Procedure:

-

In a round-bottom flask, dissolve a molar excess of anhydrous piperazine in THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base to the solution.

-

Slowly add a solution of (2-bromoethyl)benzene in THF dropwise to the stirred piperazine solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the mixture to room temperature and filter to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up: dissolve the residue in dichloromethane and wash with a basic aqueous solution (e.g., 1M NaOH) to remove excess piperazine and salts.[8]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel flash column chromatography to yield pure 1-(2-phenylethyl)piperazine.[8]

Modern Therapeutic Applications

The 1-(2-phenylethyl)piperazine scaffold is not merely a historical footnote; it continues to be a valuable building block in contemporary drug discovery. It has been utilized in the synthesis of:

-

Aurora Kinase Inhibitors: These are targets in oncology for their role in cell cycle regulation.[9]

-

Histamine H4 Receptor Antagonists: These have potential applications in treating inflammatory and immune disorders.[9]

-

Agents for Insulin Resistance: Some research suggests this scaffold could be a starting point for developing treatments for metabolic diseases.[9]

Furthermore, closely related analogs, such as N-(1,2-diphenylethyl)piperazines, have been developed as potent dual serotonin and noradrenaline reuptake inhibitors (SNRIs), which are used to treat depression, anxiety, and other mood disorders.[10]

Part 3: The 2-Methyl Substitution: A Key to Modulating Potency and Selectivity

While specific data on 2-Methyl-1-(2-phenylethyl)piperazine is scarce, the impact of a methyl group on the piperazine ring at the C2 position can be inferred from established medicinal chemistry principles and studies on other 2-methylpiperazine derivatives.

The "Magic Methyl" Effect and Structure-Activity Relationships

The introduction of a methyl group can have profound and sometimes unpredictable effects on a molecule's biological activity, a phenomenon often referred to as the "magic methyl effect".[11] This can be attributed to several factors:

-

Increased Potency: A methyl group can enhance binding affinity to a biological target by filling a small hydrophobic pocket within the binding site.[11]

-

Improved Metabolic Stability: Methyl groups can block sites of metabolic oxidation, thereby increasing the drug's half-life and duration of action.

-

Conformational Restriction: The presence of a methyl group restricts the conformational flexibility of the piperazine ring. This pre-organization into a more "active" conformation can reduce the entropic penalty of binding to a receptor, leading to higher affinity.[11]

-

Altered Selectivity: By changing the shape and electronic profile of the molecule, a methyl group can favor binding to one receptor subtype over another.

Studies on 1,4-disubstituted 2-methylpiperazine derivatives have shown that this core can be successfully used to develop potent ligands for the 5-HT(1A) serotonin receptor, a key target for anxiolytics and antidepressants.[12] Similarly, in the development of fentanyl analogs, a methyl group on the piperidine ring (a related heterocycle) is well-tolerated and can influence potency and duration of action, though larger substituents are detrimental.[13] This highlights the critical role of the size and position of such substituents.

Hypothetical Workflow: Exploring the 2-Methyl Analog

A research program aimed at understanding 2-Methyl-1-(2-phenylethyl)piperazine would logically follow this workflow:

Caption: A logical workflow for the development and evaluation of 2-methyl-1-(2-phenylethyl)piperazine analogs.

Part 4: Projected Profile and Future Outlook

Based on the analysis of its parent structures, a medicinal chemistry profile for 2-Methyl-1-(2-phenylethyl)piperazine can be projected:

-

Primary Target Area: The compound is most likely to exhibit activity within the Central Nervous System . The combination of the phenylethyl group (a classic pharmacophore for monoamine transporters and receptors) and the piperazine ring strongly suggests potential interactions with dopaminergic, serotonergic, or adrenergic systems.[5][14]

-

Potential Mechanisms of Action: It could function as a reuptake inhibitor for neurotransmitters like dopamine or serotonin, similar to related structures.[10] Alternatively, it might act as a direct agonist or antagonist at specific receptor subtypes, such as the 5-HT or dopamine receptors.[12]

-

Role of the 2-Methyl Group: The methyl group introduces a chiral center, meaning the (R)- and (S)-enantiomers could have significantly different pharmacological profiles. One enantiomer might be significantly more potent or selective for a particular target. This stereospecificity is a common feature in drug action. The methyl group would also be expected to increase lipophilicity and potentially improve brain penetration compared to the parent compound.

The history of medicinal chemistry is one of building upon established scaffolds. While 2-Methyl-1-(2-phenylethyl)piperazine itself does not have a storied past, its foundational components are deeply rooted in the development of CNS-active drugs. Future research into this specific molecule would be a logical step in the exploration of piperazine-based therapeutics, with the potential to uncover novel agents with improved potency, selectivity, and pharmacokinetic properties for treating neurological and psychiatric disorders.

References

- Paudel, K. S., et al. (2014). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 57(3), 325-331.

- Bang-Andersen, B., et al. (2002). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. U.S.

- Bang-Andersen, B., et al. (2003). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

- Kavitha, M. S., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 124-130.

- Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865.

- Lundbeck A/S. (2018). 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment. U.S.

- Sravani, G., & Kumar, D. S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5645-5650.

- Imperial Chemical Industries PLC. (1987). Phenyl-piperazine anti-arrhythmia agents.

- Malawska, B., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Il Farmaco, 56(9), 673-679.

- Ratouis, R., et al. (1965). Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. Journal of Medicinal Chemistry, 8(1), 104-107.

-

Ratouis, R., et al. (1965). Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. Journal of Medicinal Chemistry. Available at: [Link]

- Atkinson, R. N., et al. (2010). Second generation N-(1,2-diphenylethyl)piperazines as dual serotonin and noradrenaline reuptake inhibitors: improving metabolic stability and reducing ion channel activity. Bioorganic & Medicinal Chemistry Letters, 20(12), 3788-3792.

- Faizan, F., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie.

- Ferreira, R. J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(4), 369.

- Sharma, R., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).

- Patel, D. A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-7.

- Latacz, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(13), 1969-1984.

- Karageorgis, G., et al. (2021).

- Wang, S., et al. (2002). Structure-activity relationships for analogues of the phenazine-based dual topoisomerase I/II inhibitor XR11576. Bioorganic & Medicinal Chemistry Letters, 12(3), 415-418.

- Habeeb, A. G., et al. (2001). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Marmara Pharmaceutical Journal, 11(1).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21093511, 2-Phenethylpiperazine. Retrieved from [Link]

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Pharmaceutical Chemistry Journal, 57(6), 723-740.

- Advisory Council on the Misuse of Drugs. (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. GOV.UK.

- Vuckovic, S., et al. (2009). Fentanyl analogs: structure-activity-relationship study. Current Medicinal Chemistry, 16(19), 2468-2474.

- Tang, S. L., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828357.

- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs.

- BenchChem. (2025).

Sources

- 1. scilit.com [scilit.com]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. US9861630B1 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 9. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]

- 10. Second generation N-(1,2-diphenylethyl)piperazines as dual serotonin and noradrenaline reuptake inhibitors: improving metabolic stability and reducing ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 12. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]